![molecular formula C18H22N2O B14497803 N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide CAS No. 63157-76-6](/img/structure/B14497803.png)
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide typically involves the alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4), or the use of tin or iron catalysts . These methods are employed to achieve the desired chemical structure with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions as mentioned above. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminium hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives of the compound.
Applications De Recherche Scientifique
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological assays and experiments to study its effects on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide involves the interaction with specific molecular targets and pathways. The donation of the nitrogen’s lone pair into the ring system increases the electron density around the ring, making it more reactive . This increased reactivity allows the compound to participate in various chemical reactions and exert its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Uniqueness
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide is unique due to its specific chemical structure and reactivity
Propriétés
Numéro CAS |
63157-76-6 |
|---|---|
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
N-[4-[[4-(dimethylamino)phenyl]methyl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C18H22N2O/c1-14(21)20(4)18-11-7-16(8-12-18)13-15-5-9-17(10-6-15)19(2)3/h5-12H,13H2,1-4H3 |
Clé InChI |
DYEITRWDNHSPRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


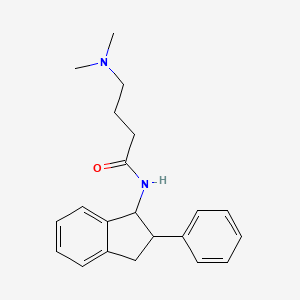
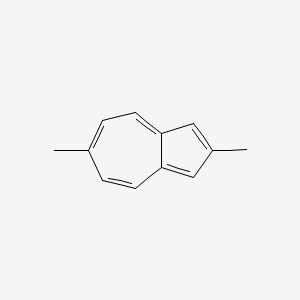
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
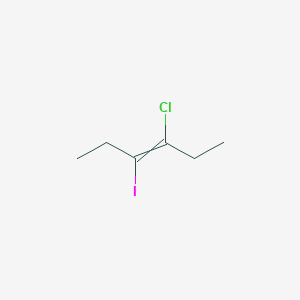

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
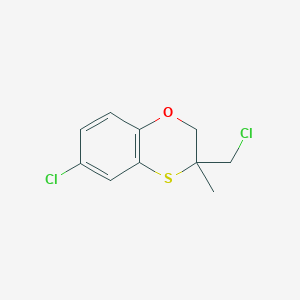
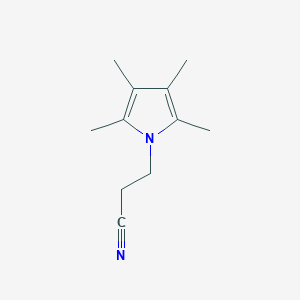
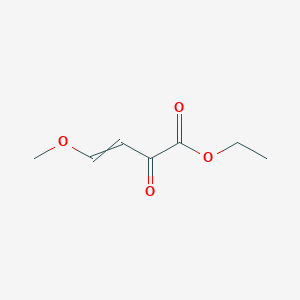

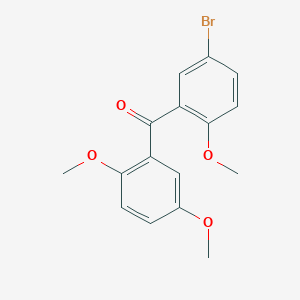
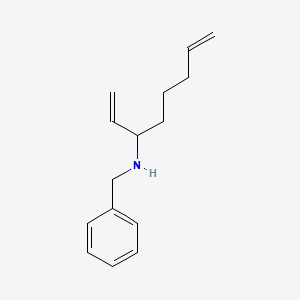
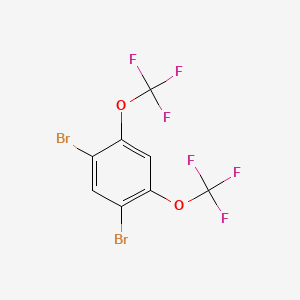
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
